![molecular formula C18H14N2O6 B2796217 N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097915-80-3](/img/structure/B2796217.png)

N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

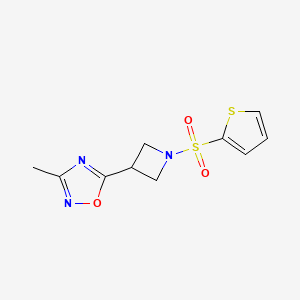

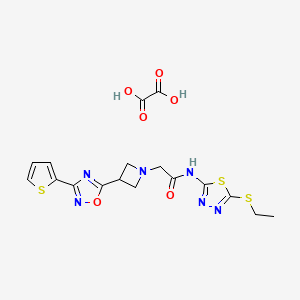

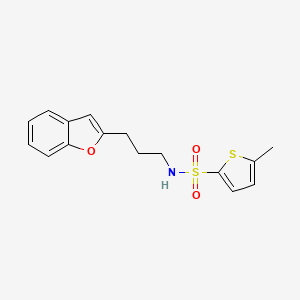

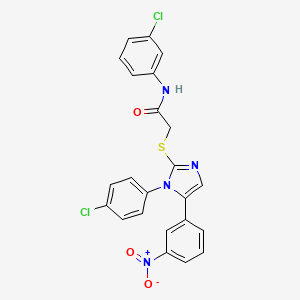

The compound appears to contain a benzodioxol group and a bifuran group, both of which are aromatic systems. The benzodioxol group is a type of methylenedioxybenzene, which is a common motif in many pharmaceuticals and other biologically active compounds . The bifuran group is less common, but furan derivatives are also found in a variety of natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These could include factors such as solubility, melting point, and reactivity .Scientific Research Applications

Metabolic Characterization and Disposition

N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide, due to its structural complexity, undergoes extensive metabolism and disposition processes in biological systems. A study on a similar compound, SB-649868, an orexin 1 and 2 receptor antagonist, reveals intricate metabolic pathways, including oxidation of the benzofuran ring leading to the formation of unique metabolites. The metabolism is primarily hepatic, and the compound is excreted mainly through feces, showcasing the compound's potential bioactivity and the complexity of its metabolic fate in biological systems (Renzulli et al., 2011).

Receptor Binding and Pharmacodynamics

Compounds with a structural resemblance to N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide demonstrate significant receptor binding activities, particularly in the context of neurological receptors. A study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by a novel antagonist illustrates the profound potential of such compounds in modulating neurological receptors, potentially impacting treatments for conditions like anxiety and mood disorders (Rabiner et al., 2002).

Cancer Treatment Applications

The structural complexity of N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide indicates potential applications in cancer treatment. Similar compounds, like Ukrain, derived from Chelidonium Majus L., have been shown to cause regression of tumors and metastases, illustrating the potential of such complex molecules in oncological treatments (Lohninger & Hamler, 1992).

Diagnostic and Therapeutic Radioisotopes

The compound's potential utility extends to the field of diagnostic imaging and therapy, as demonstrated by studies involving similar complex molecules labeled with iodine-123. Such compounds can be used as probes for imaging specific receptor sites in the human brain, providing valuable insights into various neurological conditions (Kuikka et al., 1996).

Toxicology and Environmental Health

Understanding the toxicological profile and environmental impact of chemical compounds is crucial. Similar compounds show interactions with persistent organic pollutants, affecting DNA methylation levels, indicating the compound's potential implications in environmental health and toxicology (Consales et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c21-17(18(22)20-11-3-5-14-16(8-11)25-10-24-14)19-9-12-4-6-15(26-12)13-2-1-7-23-13/h1-8H,9-10H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBBTRNXRLIPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)

![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)

![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)

acetate](/img/structure/B2796147.png)

![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine](/img/structure/B2796157.png)